molecular formula C12H15NO3 B067932 Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 176641-35-3

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B067932
CAS No.: 176641-35-3
M. Wt: 221.25 g/mol
InChI Key: DSKYJEWLFNHBSW-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 176641-35-3) is a key synthetic intermediate and a core structural motif in the development of novel therapeutic agents. It serves as a crucial precursor to a class of compounds known as N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which have been identified as a novel series of potent tubulin polymerization inhibitors . These inhibitors specifically target the colchicine binding site on tubulin, a well-validated target in anticancer drug discovery. Research has demonstrated that derivatives built upon this scaffold exhibit extremely high cytotoxicity against a diverse panel of human tumor cell lines, including A549 (lung carcinoma), KB (epidermoid carcinoma), its multidrug-resistant variant KBvin, and DU145 (prostate cancer) cell lines . Some analogs have shown GI50 values in the low nanomolar range, significantly surpassing the potency of reference drugs like paclitaxel, particularly against resistant cancer phenotypes . In addition to its application in oncology, the 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, making this ester a valuable building block for medicinal chemistry and drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2/h4,6-7,11,13H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYJEWLFNHBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620639
Record name Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176641-35-3
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-2-quinolinecarboxylate
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Record name Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
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Record name 176641-35-3
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Preparation Methods

Metal-Free Hydrogenation Using Tris(pentafluorophenyl)borate

A pioneering method involves the metal-free hydrogenation of methyl 6-methoxyquinoline-2-carboxylate (CAS 176641-33-1) using tris(pentafluorophenyl)borate (B(C6F5)3) under high-pressure hydrogen . The reaction proceeds in dry toluene at 110°C under 40 atm H2 pressure for 12 hours, achieving an 82% yield (Table 1).

Procedure :

  • In a nitrogen-filled glovebox, B(C6F5)3 (0.020 mmol) and methyl 6-methoxyquinoline-2-carboxylate (0.40 mmol) are dissolved in dry toluene (1.5 mL).

  • The mixture is transferred to an autoclave, purged with H2, and pressurized to 40 atm.

  • Stirring at 110°C for 12 hours followed by silica gel chromatography (petroleum ether/ethyl acetate) yields the product as a light yellow oil .

Key Advantages :

  • Avoids transition metals, simplifying purification.

  • High reproducibility under inert conditions .

Table 1: Reaction Conditions and Yield for Metal-Free Hydrogenation

ParameterValue
CatalystB(C6F5)3 (5 mol%)
SolventToluene
Temperature110°C
H2 Pressure40 atm
Time12 h
Yield82%

Grignard Reagent Addition Followed by Reduction

An alternative route involves Grignard reagent addition to 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, followed by dehydration and reduction . Although initially developed for 3,4-diaryl-tetrahydroquinolines, this method adapts to synthesize the target compound via intermediate phenolic derivatives.

Procedure :

  • Grignard Addition : 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one reacts with methylmagnesium bromide to form a tertiary alcohol.

  • Dehydration : Treatment with acidic conditions (e.g., H2SO4) eliminates water, yielding a dihydroquinoline.

  • Reduction : Catalytic hydrogenation (Pd/C, H2) or borane-mediated reduction saturates the quinoline ring .

Challenges :

  • Direct reduction of dihydroquinolin-4-ones using LiAlH4 or Pd/C led to inseparable byproducts .

  • Demethylation side reactions require careful control of BBr3 stoichiometry .

Catalytic Hydrogenation in Trifluoroethanol (TFE)

Hydrogenation in TFE solvent enhances reaction efficiency due to hydrogen bonding between TFE and the substrate . Although demonstrated for 2-methylquinoline, this method applies to methyl 6-methoxyquinoline-2-carboxylate with modifications.

Procedure :

  • A solution of methyl 6-methoxyquinoline-2-carboxylate and catalyst (e.g., Pd/C) in TFE is pressurized with H2 (20 atm).

  • Stirring at room temperature for 1–4 hours achieves full conversion in TFE, compared to <5% in methanol or water .

Table 2: Solvent Effects on Hydrogenation Efficiency

SolventpKaConversion (%)
TFE12.583
MeOH15.55
H2O15.70

Mechanistic Insight :

  • TFE’s strong hydrogen-bonding capability activates the substrate, facilitating H2 dissociation on the catalyst surface .

Multi-Step Synthesis via Ullmann and Buchwald-Hartwig Coupling

A modular route employs Ullmann condensation and Buchwald-Hartwig coupling to assemble the tetrahydroquinoline core from aniline derivatives .

Procedure :

  • Ullmann Condensation : 4-Methoxyaniline reacts with methyl 3-bromo-5-substituted benzoate using Cu/Cu2O, forming a biaryl intermediate.

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling installs substituents at the C3 position.

  • Cyclization and Reduction : Acid-mediated cyclization followed by hydrogenation yields the tetrahydroquinoline .

Advantages :

  • Enables precise control over substituent patterns.

  • Compatible with electron-rich and electron-deficient aryl groups .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds. Its unique mechanism of action makes it a candidate for developing therapeutic agents aimed at treating neurological disorders. Research has shown that derivatives of this compound exhibit properties that may be beneficial in managing conditions such as Alzheimer’s and Parkinson’s diseases .

Key Insights:

  • Therapeutic Potential: Investigated for effects on neurotransmitter systems.
  • Unique Mechanism: Offers alternatives to existing medications, potentially improving treatment efficacy.

Neuroprotective Studies

The compound's ability to protect neuronal cells from oxidative stress and apoptosis is under investigation. Studies indicate that it may enhance neuronal survival and function, which could lead to advancements in treatments for neurodegenerative diseases .

Case Study:

  • Alzheimer's Disease Models: In vitro studies have demonstrated that this compound can mitigate cell death in neuronal cell lines exposed to toxic agents.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its consistent chemical properties allow for the calibration of analytical techniques such as chromatography and spectroscopy .

Applications:

  • Quality Control: Utilized in laboratories to ensure the accuracy and reliability of chemical analyses.
  • Method Development: Aids in the development of new analytical methods by providing a benchmark for comparison.

Natural Product Synthesis

This compound acts as a versatile building block in organic synthesis. Its structural characteristics facilitate the creation of complex organic molecules, making it valuable in the synthesis of new drugs and materials .

Synthesis Applications:

  • Complex Molecule Formation: Used in the synthesis of various natural products with pharmacological significance.
  • Specialty Chemicals: Contributes to the development of niche chemicals with specific applications.

Biochemical Research

This compound is also being studied for its role in modulating neurotransmitter systems. Research into its interactions with various biological targets is crucial for understanding its potential clinical applications .

Research Highlights:

  • Neurotransmitter Modulation: Investigated for effects on serotonin and dopamine pathways.
  • P-glycoprotein Inhibition Studies: Shown potential as an inhibitor in multidrug-resistant cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes structural features, molecular properties, and biological activities of methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 6-methoxy, 2-carboxylate methyl ester C₁₂H₁₅NO₃ 221.25 Density: 1.14 g/cm³; Boiling point: 361.6°C
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-methyl, 5-hydroxy C₁₀H₁₃NO 163.22 Analgesic activity (1/8 potency of morphine)
6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid 6-R, 2,2,4-trimethyl, 8-carboxylic acid Varies Varies Structural analog of helquinoline; evaluated for PASS-predicted bioactivity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-dimethoxy, 1-methyl, ethyl ester C₁₅H₁₉NO₄ 277.31 Isoquinoline derivative; no reported bioactivity
6-Methyl-1,2,3,4-tetrahydroquinoline 6-methyl C₁₀H₁₃N 147.22 Acute toxicity (oral, dermal LD₅₀); hazardous (H302, H315)
Key Observations:
  • Substituent Effects: The presence of a methoxy group in the target compound increases polarity and molecular weight compared to non-methoxy analogs (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline). Esters (methyl/ethyl) enhance hydrophobicity relative to carboxylic acids or hydroxyl groups.
  • Isoquinoline vs.
  • Biological Activity : The 2-methyl-5-hydroxy analog exhibits significant analgesic activity, while the target compound’s bioactivity remains underexplored .

Biological Activity

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MTHQC, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 176641-34-2

MTHQC is characterized by a tetrahydroquinoline core structure, which is known for its reactivity and ability to interact with various biological targets. The presence of the methoxy and carboxylate functional groups enhances its solubility and biological activity.

1. Antioxidant Properties

MTHQC exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for protecting cellular components from damage and may contribute to its potential therapeutic effects against diseases associated with oxidative damage.

2. Antimicrobial Activity

Research indicates that MTHQC possesses antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

3. Anticancer Potential

MTHQC has shown promise in cancer research as a potential anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been linked to the inhibition of key enzymes involved in tumor growth.

The biological activity of MTHQC can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : MTHQC may inhibit enzymes that are crucial for the survival and proliferation of cancer cells or pathogens.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Antioxidant Activity

A study conducted on MTHQC demonstrated its ability to reduce lipid peroxidation in rat liver homogenates, indicating strong antioxidant properties. The compound was found to significantly lower malondialdehyde levels, a marker of oxidative stress.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that MTHQC exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, highlighting its potential as an antimicrobial agent.

Case Study 3: Anticancer Effects

A recent investigation into the anticancer properties of MTHQC showed that it could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The study suggested that MTHQC induces cell cycle arrest at the G1 phase, leading to apoptosis.

Comparative Analysis

Compound NameBiological ActivityUnique Features
MTHQCAntioxidant, Antimicrobial, AnticancerTetrahydroquinoline core with methoxy group
CurcuminAnti-inflammatory, AntioxidantDerived from turmeric; broad-spectrum effects
QuercetinAntioxidant, Anti-inflammatoryFlavonoid; known for cardiovascular benefits

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, methoxy groups typically resonate at δ 3.6–3.8 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 245 [M]+^+ for related derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX programs refine structures using diffraction data, identifying intermolecular interactions like C–H⋯π bonds .

How do crystallographic refinement tools like SHELXL improve structural accuracy?

Advanced Research Question
SHELXL employs least-squares refinement against X-ray data, optimizing atomic coordinates and thermal parameters. For methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives, SHELXL resolved C–H⋯O hydrogen bonds (2.50–2.65 Å) and π-stacking interactions (3.8 Å interplanar distances), critical for understanding solid-state behavior . Advanced features like TWIN and HKLF5 handle twinned crystals and high-resolution data, reducing R-factor discrepancies (<5%) .

What pharmacological applications are explored for tetrahydroquinoline derivatives?

Advanced Research Question
Tetrahydroquinolines are investigated as orexin-1 receptor antagonists (e.g., compound 33 in ) with modifications enhancing blood-brain barrier permeability. Structure-activity relationship (SAR) studies show that methoxy and carbamate groups modulate receptor binding affinity. Derivatives like 6,7-dimethoxy-2-methyl-tetrahydroisoquinoline exhibit neuroactive potential, suggesting applications in CNS disorders .

What purification strategies are effective for isolating this compound?

Basic Research Question

  • Recrystallization : Ethanol or methylene chloride/hexane mixtures yield high-purity crystals (e.g., 73% recovery) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers. For example, compound 33 was purified using 20% ethyl acetate in hexane .
  • Acid-Base Extraction : Adjusting pH to 10 with NaHCO₃ removes acidic impurities .

How can stereochemical ambiguity in tetrahydroquinoline derivatives be resolved?

Advanced Research Question
Stereochemistry is often ambiguous in NMR due to conformational flexibility. X-ray crystallography definitively assigns configurations. For cis/trans isomers, NOESY correlations or coupling constants (JvicinalJ_{vicinal}) in 1^1H NMR provide clues. In one study, cis-configuration was confirmed via J=8.2J = 8.2 Hz between axial protons, supported by X-ray data . Chiral HPLC or enzymatic resolution can isolate enantiomers for biological testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate

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